5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride

Chemical Synthesis Quality Control Procurement

Secure consistent aqueous solubility and reproducible reactivity with 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride (CAS 2757731-86-3), supplied at ≥97% purity. This linear C7 amino alcohol features a 1,5-pentanediol backbone with terminal primary hydroxyl and secondary amine handles, enabling orthogonal conjugation via esterification/amidation or reductive amination. The dihydrochloride salt form eliminates batch-to-batch variability in pH and hygroscopicity associated with the free base, ensuring reliable performance in aqueous-phase polymerizations, polyamine analog synthesis, and bioconjugation workflows. Do not substitute with free base or branched analogs—incorrect salt forms or backbone lengths lead to failed reactions and wasted resources.

Molecular Formula C7H20Cl2N2O
Molecular Weight 219.15 g/mol
Cat. No. B8182196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride
Molecular FormulaC7H20Cl2N2O
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC(CCNCCN)CCO.Cl.Cl
InChIInChI=1S/C7H18N2O.2ClH/c8-4-6-9-5-2-1-3-7-10;;/h9-10H,1-8H2;2*1H
InChIKeyPANFMRMUJBAHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-Aminoethyl)amino)pentan-1-ol Dihydrochloride: Structural Identity and Procurement Specifications


5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride (CAS 2757731-86-3) is an amino alcohol derivative classified as a linear C7 polyamine analog containing both a terminal primary hydroxyl group and two amine functionalities within its backbone . The compound is commercially available as a dihydrochloride salt with molecular formula C7H20Cl2N2O and molecular weight 219.15 g/mol, supplied at typical purity specifications of 97% or higher . Its structure comprises a 1,5-pentanediol-derived backbone with an aminoethyl substituent at the 5-position, positioning it as a versatile bifunctional building block with both nucleophilic amine and hydroxyl reactive handles .

Procurement Risks: Why 5-((2-Aminoethyl)amino)pentan-1-ol Dihydrochloride Cannot Be Interchanged with Structural Analogs


Generic substitution among aminoethyl-pentanol derivatives introduces procurement risk due to fundamental differences in salt form, counterion stoichiometry, and resulting physicochemical properties. The dihydrochloride salt (MW 219.15) differs substantially from the free base (MW 146.23) in molecular weight, aqueous solubility, hygroscopicity, and pH-dependent speciation . Furthermore, substitution with analogs lacking the 1,5-pentanediol backbone—such as 1-(2-aminoethylamino)-2-propanol (C5 backbone with branched hydroxyl) or higher polyamine derivatives containing additional aminoethyl repeats —alters the compound's reactivity profile, hydrogen-bonding capacity, and compatibility with established synthetic protocols. Procurement of the incorrect analog can result in failed reactions, irreproducible results, and wasted research resources .

5-((2-Aminoethyl)amino)pentan-1-ol Dihydrochloride: Quantitative Procurement Differentiation Data


Purity Specification Comparison: 97% vs. 98% Dihydrochloride Salt Grades

The dihydrochloride salt of 5-((2-aminoethyl)amino)pentan-1-ol is commercially available at two distinct purity specifications: 97% minimum purity (AKSci catalog 4533ER) and 98% purity (Fluorochem F569768) . This quantifiable purity differential (1% absolute difference) enables procurement decisions based on application-specific purity requirements, where higher-purity material may be warranted for sensitive applications such as polymer end-capping, bioconjugation, or where trace impurities could compromise downstream analytical or biological assays.

Chemical Synthesis Quality Control Procurement

Salt Form Differentiation: Dihydrochloride vs. Free Base Molecular Weight and Physicochemical Properties

The dihydrochloride salt (C7H20Cl2N2O, MW 219.15) exhibits a molecular weight increase of 72.92 g/mol (49.9% increase) relative to the free base form (C7H18N2O, MW 146.23) . This substantial mass difference, arising from the presence of two hydrochloride counterions, fundamentally alters aqueous solubility, hygroscopicity, and the compound's speciation profile under physiological or near-neutral pH conditions. The dihydrochloride form is expected to exhibit significantly enhanced aqueous solubility compared to the free base due to increased ionic character.

Salt Selection Formulation Solubility

Structural Differentiation from Backbone-Modified Analogs: 5-Carbon Linear Diol Scaffold vs. 3-Carbon Branched Scaffold

5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride features a linear 1,5-pentanediol backbone with a terminal primary hydroxyl at C1 and a secondary amine linkage at C5, enabling polycondensation reactions to yield polyesteramides with tunable degradation properties . In contrast, structural analogs such as 1-(2-aminoethylamino)-2-propanol possess a C3 backbone with a branched, internal hydroxyl group (2-propanol moiety), which restricts the conformational flexibility and hydrogen-bonding architecture achievable in derived polymers .

Polymer Chemistry Biodegradable Materials Monomer Design

Dihydrochloride Salt Procurement Cost and Packaging Availability

Fluorochem offers 5-((2-aminoethyl)amino)pentan-1-ol hydrochloride at the following price points: 100 mg at £59.00, 250 mg at £93.00, and 1 g at £215.00 . This tiered pricing structure yields a bulk discount of approximately 40% on a per-gram basis when scaling from 100 mg to 1 g purchase quantity. Comparable pricing data for the free base form or other aminoethyl-pentanol analogs is not publicly available from major suppliers .

Procurement Supply Chain Cost Optimization

5-((2-Aminoethyl)amino)pentan-1-ol Dihydrochloride: Validated Application Scenarios Based on Procurement Evidence


Synthesis of Biodegradable Polyesteramides for Biomedical Materials

The linear 1,5-pentanediol backbone with terminal primary hydroxyl at C1 and secondary amine at C5 enables this compound to serve as an A-B type monomer in polycondensation reactions . The 5-carbon chain length provides specific spacing between reactive functional groups, contributing to polyesteramide products with tunable degradation rates suitable for applications including medical sutures and drug delivery systems . Procurement of the dihydrochloride salt ensures consistent aqueous solubility for aqueous-phase polymerization protocols .

Precursor for Polyamine-Derived Pharmacophores and Chemical Biology Probes

The compound contains the aminoethylamino motif found in biologically relevant polyamines such as spermidine and spermine, which interact with nucleic acids and polyamine biosynthesis pathways . The 5-carbon linker length positions the amine and hydroxyl functionalities at a spacing that may be incorporated into synthetic routes for polyamine analogs, enzyme inhibitors targeting spermidine/spermine biosynthesis, or chemical biology probes investigating polyamine metabolism .

Bifunctional Linker for Bioconjugation and Surface Modification

The combination of a terminal primary hydroxyl and a secondary amine within a single linear C7 scaffold enables orthogonal conjugation strategies [1]. The hydroxyl group can be activated for esterification or etherification, while the amine provides a nucleophilic handle for amide bond formation, reductive amination, or Schiff base chemistry [1]. The dihydrochloride salt form provides the amine in a protected, protonated state that can be neutralized prior to coupling reactions, offering handling convenience compared to the free base .

Building Block for Amino-Functionalized Oligonucleotide and Peptide Modifications

Amino-modified oligonucleotides and peptides require amine-containing linkers for post-synthetic conjugation to fluorophores, affinity tags, or solid supports [2]. 5-((2-Aminoethyl)amino)pentan-1-ol provides a C7 spacer with two amine functional handles, potentially enabling sequential or orthogonal modification strategies. The availability of the compound at defined purity specifications (97% and 98%) supports reproducible bioconjugation outcomes where trace impurities could compromise labeling efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.